molecular formula C12H22O11 B1458770 3-O-beta-D-Galactopyranosyl-D-glucopyranose CAS No. 28447-38-3

3-O-beta-D-Galactopyranosyl-D-glucopyranose

Cat. No.: B1458770
CAS No.: 28447-38-3
M. Wt: 342.30 g/mol
InChI Key: YGEHCIVVZVBCLE-AUCXZHPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

CAS No.

28447-38-3

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7-,8+,9+,10-,11-,12+/m1/s1

InChI Key

YGEHCIVVZVBCLE-AUCXZHPRSA-N

SMILES

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O

physical_description

Solid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-beta-D-Galactopyranosyl-D-glucopyranose can be achieved through enzymatic methods. One common approach involves the use of beta-galactosidase enzymes, which catalyze the hydrolysis of lactose from lactose-containing substrates . The reaction conditions typically include a controlled temperature and pH to optimize enzyme activity.

Industrial Production Methods

Industrial production of this compound often involves the extraction of lactose from whey, a byproduct of cheese production. The process includes filtration, concentration, and crystallization steps to purify the lactose .

Chemical Reactions Analysis

Types of Reactions

3-O-beta-D-Galactopyranosyl-D-glucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action of 3-O-beta-D-Galactopyranosyl-D-glucopyranose involves its hydrolysis by the enzyme beta-galactosidase. This enzyme cleaves the glycosidic bond between the galactose and glucose units, resulting in the release of these monosaccharides . The hydrolysis process is essential for the digestion and absorption of lactose in the human body.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.